2,4-Difluoro-3-methoxybenzenesulfonyl chloride

Description

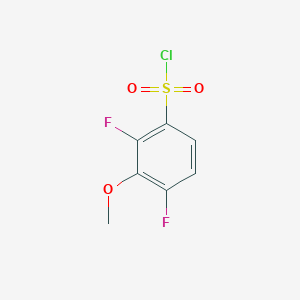

2,4-Difluoro-3-methoxybenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with two fluorine atoms (positions 2 and 4), a methoxy group (position 3), and a sulfonyl chloride (-SO₂Cl) functional group.

Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonyl groups into target molecules. The fluorine substituents enhance electron-withdrawing effects, increasing reactivity and stability, while the methoxy group contributes steric and electronic modulation. Such compounds are critical in agrochemical and pharmaceutical industries, particularly in synthesizing sulfonamide-based herbicides or drugs .

Properties

IUPAC Name |

2,4-difluoro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-7-4(9)2-3-5(6(7)10)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMCRQATKGIJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxybenzenesulfonyl chloride typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding sulfonic acid.

Amines, Alcohols, and Thiols: Common nucleophiles used in substitution reactions with the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

DFMBS serves as a crucial reagent in organic synthesis. Its sulfonyl chloride group is highly electrophilic, making it an effective agent for the formation of sulfonamide bonds when reacted with nucleophiles such as amines. This property is particularly valuable in the synthesis of various pharmaceutical compounds.

Table 1: Comparison of Sulfonyl Chlorides in Organic Synthesis

| Compound Name | Electrophilicity | Applications |

|---|---|---|

| DFMBS | High | Sulfonamide formation |

| 2,6-Difluorobenzenesulfonyl chloride | Higher | More reactive due to increased electron-withdrawing effects |

| 4-Methoxybenzenesulfonyl chloride | Moderate | Different reactivity profile due to absence of fluorine |

Medicinal Chemistry

In medicinal chemistry, DFMBS is utilized as an intermediate in the synthesis of biologically active compounds. Its ability to inhibit specific enzymes makes it a candidate for developing new pharmaceuticals, particularly antibiotics targeting resistant bacterial strains.

Antibacterial Activity

Recent studies have demonstrated that derivatives of DFMBS exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown effectiveness against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| DFMBS | TBD | TBD |

| Linezolid | 1 | MSSA |

| Benzene sulfonate derivative | 0.39–3.12 | MSSA, MRSA |

Enzyme Inhibition Studies

DFMBS has been studied for its potential to inhibit bacterial enzymes critical for cell wall synthesis. This mechanism is vital for its antibacterial effects and offers insights into developing new therapeutic agents.

Case Study: Enzyme Inhibition

A study investigating the enzyme inhibitory potential of various benzenesulfonate derivatives found that certain derivatives effectively inhibited enzymes essential for bacterial growth, thereby demonstrating their antibacterial properties.

Industrial Applications

Beyond its use in research and medicine, DFMBS is also applied in the production of specialty chemicals and materials within various industrial processes. Its versatility as a reagent allows for the development of tailored chemical products that meet specific industrial needs.

Future Directions and Therapeutic Potential

The biological activity of DFMBS suggests promising avenues for drug development:

- Antibacterial Agents : Given its activity against resistant strains, DFMBS may serve as a lead compound for new antibiotics.

- Enzyme Inhibitors : Its ability to modulate enzyme activity opens possibilities for therapeutic interventions in various diseases.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the methoxy group, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 2,4-Difluoro-3-methoxybenzenesulfonyl chloride with related compounds:

*Hypothetical data inferred from structural analogs.

Reactivity and Electronic Effects

Fluorine Substitution :

- The target compound’s 2,4-difluoro substitution creates a stronger electron-withdrawing effect compared to 4-Fluoro-3-methoxybenzenesulfonyl chloride , enhancing its reactivity in nucleophilic substitution (e.g., sulfonamide formation).

- In contrast, 2,4,5-Trifluoro-3-methoxybenzoyl chloride has three fluorines, further increasing electrophilicity at the carbonyl carbon for acylation reactions.

Functional Group Influence :

Methoxy vs. Methyl Groups :

Research Findings and Key Observations

Reactivity Hierarchy :

- Sulfonyl chlorides (target, ) exhibit higher reactivity in sulfonation compared to benzoyl chlorides () in acylation due to the stronger electrophilicity of the sulfur center.

- Among sulfonyl chlorides, the target compound’s difluoro substitution likely accelerates reaction kinetics relative to .

Stability and Storage :

- Fluorinated sulfonyl chlorides are moisture-sensitive but benefit from fluorine’s inductive stabilization. The target compound may require stricter anhydrous handling than .

Synthetic Utility :

- The methoxy group in the target compound offers a site for further functionalization (e.g., demethylation), unlike the methyl group in .

Biological Activity

2,4-Difluoro-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C8H7ClF2O2S

- Molecular Weight : 236.66 g/mol

- Structure : The compound features a methoxy group and difluorobenzene moiety, contributing to its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound has been shown to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in a dose-dependent manner. It arrests the cell cycle at the G2/M phase, leading to cell death.

- Interaction with Enzymes : The compound interacts with various enzymes, including lactate dehydrogenase, which is involved in anaerobic glycolysis. This interaction can indicate cellular damage or apoptosis.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.78 - 1.56 |

| Enterococcus faecalis | 6.25 |

| Escherichia coli | 12.5 |

These values suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have shown that while the compound is effective against bacteria, it also affects mammalian cells:

| Cell Line | IC50 (mg/L) |

|---|---|

| MRC-5 (human lung fibroblasts) | >12.3 |

| HeLa (cervical cancer) | 8.46 |

The IC50 values indicate that the compound can induce cell death at relatively low concentrations in cancer cell lines but is less toxic to normal human cells .

Case Studies

- Study on Indole Derivatives : A study demonstrated that indole derivatives similar to this compound could effectively inhibit cancer cell growth by inducing apoptosis and disrupting microtubule dynamics.

- Antimicrobial Efficacy : Another study highlighted the effectiveness of benzenesulfonate derivatives against Enterococcus faecalis and Staphylococcus aureus, establishing a structure-activity relationship that underscores the importance of substituents like fluorine in enhancing antibacterial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Difluoro-3-methoxybenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Sulfonation : Introduce the sulfonyl group via sulfonation of a fluorinated methoxybenzene precursor using chlorosulfonic acid.

- Chlorination : React the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride .

- Regioselective Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to ensure substitution at the 2- and 4-positions, leveraging the meta-directing effect of the methoxy group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination.

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., dichloromethane/hexane) to achieve crystalline purity.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., ethyl acetate/hexane 1:4 to 1:2) to separate byproducts.

- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive .

Advanced Research Questions

Q. How can regioselectivity be controlled during fluorination to avoid unwanted isomers in the synthesis of this compound?

- Methodological Answer :

- Directing Groups : The methoxy group at position 3 directs electrophilic substitution to the meta positions (2 and 4).

- Temperature Control : Conduct fluorination at –10°C to slow reaction kinetics, favoring selective substitution .

- Catalysts : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity.

- Validation : Confirm regiochemistry via NOE NMR or X-ray crystallography.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H, ¹³C, ¹⁹F) and mass spectra with computational predictions (DFT calculations) and databases like NIST .

- High-Resolution MS : Use HRMS to confirm molecular formula (e.g., C₇H₅ClF₂O₃S).

- 2D NMR : Employ HSQC and HMBC to assign fluorine-coupled proton signals and verify substitution patterns .

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of the benzene ring in further functionalization?

- Methodological Answer :

- Activation Effects : The sulfonyl chloride group deactivates the ring, making it less reactive toward electrophiles but susceptible to nucleophilic aromatic substitution (NAS) at positions ortho/para to the sulfonyl group.

- Applications : Use NAS to introduce amines or thiols for drug discovery intermediates. Monitor reactivity via kinetic studies under varying pH and solvent conditions .

Data Analysis and Stability

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Hydrolysis Prevention : Store in anhydrous solvents (e.g., dry THF) with molecular sieves.

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for sulfonyl chlorides).

- Light Sensitivity : Use amber vials to avoid photodegradation, validated via accelerated stability testing (ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.